molecular formula C17H19N9O2 B11930034 N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide

Cat. No.: B11930034
M. Wt: 381.4 g/mol
InChI Key: SRNLQFUHOQFWGK-UHFFFAOYSA-N
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Description

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide is a complex organic compound with a unique structure that combines a purine base with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide typically involves multiple steps. One common method includes the reaction of 2-amino-7H-purin-6-yl with a suitable phenylmethyl halide to form an intermediate compound. This intermediate is then reacted with 4-azidobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-{[(2-amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-4-(aminomethyl)benzamide
  • N’-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-N-[[4-[(4-amino-2-pyrimidinyl)oxymethyl]phenyl]methyl]-2-(1,3-dioxo-2-isoindolyl)pentanediamide

Uniqueness

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide is unique due to the presence of both a purine base and an azido group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H19N9O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide

InChI

InChI=1S/C17H19N9O2/c18-17-24-15-14(21-10-22-15)16(25-17)28-9-12-5-3-11(4-6-12)8-20-13(27)2-1-7-23-26-19/h3-6,10H,1-2,7-9H2,(H,20,27)(H3,18,21,22,24,25)

InChI Key

SRNLQFUHOQFWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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